1-(4-Aminophényl)-3-méthylimidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

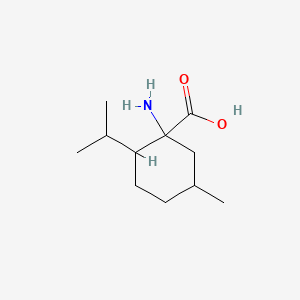

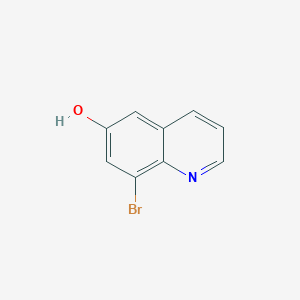

The compound "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of an amino group attached to the phenyl ring and a methyl group on the imidazole ring suggests potential for biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related imidazolidinone derivatives often involves the reaction of amino nitriles with isocyanates, as reported in the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones . This method could potentially be adapted for the synthesis of "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole, was determined by X-ray diffraction . These techniques could be employed to elucidate the molecular structure of "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" and confirm its tautomeric forms and geometric features.

Chemical Reactions Analysis

Imidazolidinone derivatives can participate in various chemical reactions due to their reactive sites. For example, the imino group in 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones exhibits E,Z-isomerism and can undergo proton exchange . Such reactivity could be expected for "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" as well, potentially affecting its chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives, such as solubility, melting point, and pKa values, are influenced by their molecular structure. The pKa values of the imines in the imidazolidinone ring have been determined spectrophotometrically, indicating the basicity of these compounds . These properties are crucial for understanding the compound's behavior in different environments and could be investigated for "1-(4-Aminophenyl)-3-methylimidazolidin-2-one" to predict its solubility and stability.

Applications De Recherche Scientifique

Réseaux organiques covalents (COFs)

“1-(4-Aminophényl)-3-méthylimidazolidin-2-one” peut être utilisé dans la synthèse des COFs, qui sont des polymères microporeux ayant un large éventail d’applications, notamment l’adsorption de gaz, le stockage d’énergie et l’optoélectronique. Les COFs sont connus pour leur haute porosité, leur stabilité thermique et leur possibilité de personnalisation .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets within the evolutionary cycle ofT. cruzi .

Mode of Action

Related compounds have been shown to interact with the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the normal function of the receptor, leading to the observed effects.

Biochemical Pathways

It’s plausible that the compound could affect pathways related to the function of its target proteins, such as those involved in the life cycle ofT. cruzi .

Pharmacokinetics

A related compound has been shown to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound could be rapidly metabolized and cleared from the body, potentially affecting its bioavailability.

Result of Action

Related compounds have been shown to be effective against trypomastigotes, a form ofT. cruzi . This suggests that the compound could have similar effects, potentially inhibiting the proliferation of these organisms.

Safety and Hazards

The safety and hazards associated with a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) or other reliable sources for specific safety information .

Orientations Futures

The future directions for research on a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its potential applications. For example, if it has potential as a drug, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .

Propriétés

IUPAC Name |

1-(4-aminophenyl)-3-methylimidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWAFEWCKMCUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625074 |

Source

|

| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95182-37-9 |

Source

|

| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)